molecular formula C14H24N4O10 B587147 2-(Acetylamino)-2-deoxy-4-O-(beta-D-galactopyranosyl)-beta-D-glucopyranosyl azide CAS No. 187988-46-1

2-(Acetylamino)-2-deoxy-4-O-(beta-D-galactopyranosyl)-beta-D-glucopyranosyl azide

Cat. No. B587147
CAS RN: 187988-46-1
M. Wt: 408.364
InChI Key: CYVRAOFCZKOGIO-LODBTCKLSA-N
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Description

Synthesis Analysis

A simple one-step synthesis of beta-D-galactopyranosyl azide from o-nitrophenyl-beta-D-galactopyranoside and azide catalyzed by E461G-beta-galactosidase is described . The synthesis is quantitative in the presence of excess azide and only the beta anomer is produced .


Chemical Reactions Analysis

Beta-D-galactopyranosyl azide is hydrolyzed by the beta-galactosidase of Escherichia coli to galactose and azide ion at a mechanistically significant rate . The reaction of glucose with the galactosylated enzyme has a second-order rate constant of kGlc = 1.2 x 10^4 M^-1 s^-1 .

Scientific Research Applications

Polysaccharide Synthesis

One application of this compound is in the synthesis of complex polysaccharides. A study by Amvam-Zollo and Sinaÿ (1986) demonstrated the synthesis of a repeating branched tetrasaccharide with dioxa-type spacer-arms, utilizing beta-glycosides of 2-acetamido-2-deoxy-D-glucopyranose (Amvam-Zollo & Sinaÿ, 1986).

Mucin Fragment Synthesis

Another study by Thomas, Abbas, and Matta (1988) explored the synthesis of synthetic mucin fragments using this compound. This research could contribute to understanding mucin structures and their biological functions (Thomas, Abbas, & Matta, 1988).

Synthesis of T-antigen Trisaccharides

Paulsen and Paal (1983) conducted research on the synthesis of T-antigen trisaccharides using derivatives of 2-acetamido-2-deoxy-beta-D-galactopyranosyl chloride. These trisaccharides are significant for understanding immunological responses (Paulsen & Paal, 1983).

Synthesis of Glycosyl Nucleosides

Zhang et al. (2003) investigated the synthesis of 2-amino-2-deoxy-beta-glycosyl-(1-->5)-nucleosides using derivatives of this compound. This research is crucial for understanding the interactions of glycosyl nucleosides with RNA, which can have implications in biotechnology and medicine (Zhang et al., 2003).

Synthesis of Metastatic Inhibitors

Research by Zhu, Ding, and Cai (1996) focused on the synthesis of tetrasaccharides as potential metastatic inhibitors. This study highlights the role of this compound in cancer research and potential therapeutic applications (Zhu, Ding, & Cai, 1996).

Glycosylation for Cell Wall Polysaccharide Synthesis

Koto et al. (1999) described a synthesis method using 2-azido derivatives for glycosylation, essential for the synthesis of cell wall polysaccharides. This is significant for understanding bacterial cell walls and developing antibiotics (Koto et al., 1999).

Mechanism of Action

The beta-D-galactopyranosyl derivatives of pyridine and 4-bromoisoquinoline exhibit alpha-deuterium kinetic isotope effects of 1.136+/-0.040 and 1.187+/-0.046 on their enzymic hydrolysis, indicating formation of a galactopyranosyl cation in the rate-limiting step .

properties

IUPAC Name

N-[(2R,3R,4R,5S,6R)-2-azido-4-hydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N4O10/c1-4(21)16-7-9(23)12(6(3-20)26-13(7)17-18-15)28-14-11(25)10(24)8(22)5(2-19)27-14/h5-14,19-20,22-25H,2-3H2,1H3,(H,16,21)/t5-,6-,7-,8+,9-,10+,11-,12-,13-,14+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYVRAOFCZKOGIO-LODBTCKLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1N=[N+]=[N-])CO)OC2C(C(C(C(O2)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1N=[N+]=[N-])CO)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N4O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10746927
Record name N-[(2R,3R,4R,5S,6R)-2-Azido-4-hydroxy-6-(hydroxymethyl)-5-{[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}oxan-3-yl]acetamide (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10746927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

408.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Acetylamino)-2-deoxy-4-O-(beta-D-galactopyranosyl)-beta-D-glucopyranosyl azide

CAS RN

187988-46-1
Record name N-[(2R,3R,4R,5S,6R)-2-Azido-4-hydroxy-6-(hydroxymethyl)-5-{[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}oxan-3-yl]acetamide (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10746927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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